molecular formula C10H11ClN2 B1484051 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092061-90-8

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1484051
CAS RN: 2092061-90-8
M. Wt: 194.66 g/mol
InChI Key: JUOPQDOOEBUFQK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CMPTPP) is a chemical compound that has recently been of interest to the scientific community due to its potential applications in a variety of fields. CMPTPP is an organic compound with a molecular formula of C7H10ClN3, and is composed of a five-membered ring with a chloromethyl group and a prop-2-yn-1-yl group attached. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Molecular Structure

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is utilized in the synthesis of various substituted pyrazoles and cyclopenta[c]pyrazoles. The compound is involved in intramolecular nitrilimine cycloaddition reactions, serving as a precursor for creating structurally diverse libraries of compounds. For instance, it can react with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. This versatility highlights its utility in organic synthesis, particularly in generating novel heterocyclic compounds with potential biological activities (Winters, Teleha, & Sui, 2014) (Roman, 2013).

Catalysis and Ligand Formation

This compound also plays a role in catalysis and ligand formation. It has been used to synthesize polypyrazolic macrocycles, which can act as ligands in metal complexes. Such ligands are crucial for developing new catalysts and materials with unique properties. The choice of base in these reactions can influence the formation of species with varying numbers of pyrazole groups, demonstrating the compound's adaptability in synthetic chemistry (Ramdani & Tarrago, 1981).

Antimicrobial and Biological Activity

Research has also explored the antimicrobial and biological activity of compounds synthesized from this compound. For example, pyrazolo[3,4-d]pyridazines, derived from related reactions, have shown good antimicrobial and anti-inflammatory activities. This indicates the potential of compounds derived from this compound in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

3-(chloromethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-6-13-10(7-11)8-4-3-5-9(8)12-13/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOPQDOOEBUFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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